

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

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Compound of Interest

Compound Name: Ethyl 5-(hydroxymethyl)nicotinate

CAS No.: 59936-06-0

Cat. No.: B3054369

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In the landscape of pharmaceutical research and development, the purity, identity, and quality of any chemical entity are paramount. An analytical reference standard serves as the benchmark against which a sample is measured, ensuring the reliability and accuracy of analytical data. **Ethyl 5-(hydroxymethyl)nicotinate** is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting nicotinic receptors and other central nervous system agents.^[1] Its structural integrity and purity are critical for the successful development of safe and effective therapeutics.

This guide provides a comprehensive technical comparison of the **Ethyl 5-(hydroxymethyl)nicotinate** analytical reference standard against relevant structural analogs. As a senior application scientist, the objective is not merely to present data but to provide a logical framework for analytical method development, validation, and comparative analysis. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative standards and practices.

Physicochemical Characterization: The Foundation of Analytical Strategy

Understanding the fundamental properties of a compound is the first step in developing robust analytical methods. **Ethyl 5-(hydroxymethyl)nicotinate** (CAS: 59936-06-0) is a pyridine derivative characterized by an ethyl ester at the 3-position and a hydroxymethyl group at the 5-position.[2][3] These functional groups dictate its solubility, polarity, and reactivity, which in turn influence the choice of analytical techniques and parameters.

For a meaningful comparison, we will consider several structural analogs that may be encountered as related substances, impurities, or alternative synthetic precursors.

- Ethyl Nicotinate (CAS: 614-18-6): The parent molecule lacking the hydroxymethyl group.[4][5]
- Ethyl 5-hydroxynicotinate (CAS: 59288-38-9): An isomer where the substituent at the 5-position is a hydroxyl group instead of a hydroxymethyl group.[6]
- Ethyl 5-hydroxy-2-methylnicotinate (CAS: 60390-47-8): An analog with both a hydroxyl group and a methyl group on the pyridine ring.[7][8]

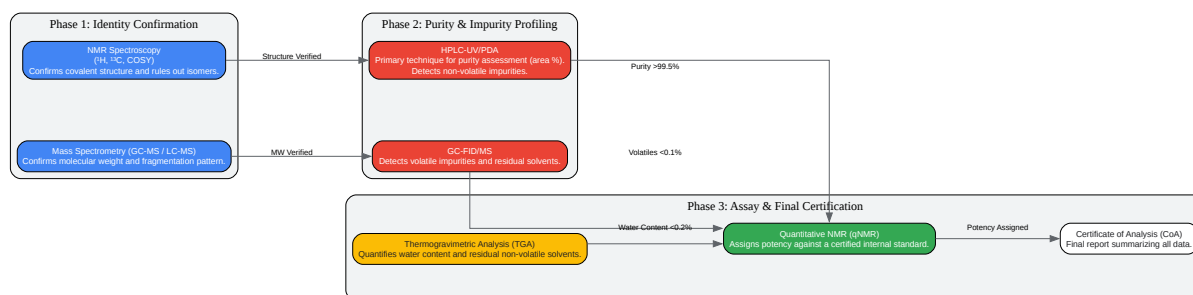
The table below summarizes the key physicochemical properties that inform our analytical approach.

Property	Ethyl 5-(hydroxymethyl)nicotinate	Ethyl Nicotinate	Ethyl 5-hydroxynicotinate
CAS Number	59936-06-0[2]	614-18-6[4]	59288-38-9[6]
Molecular Formula	C ₉ H ₁₁ NO ₃ [3]	C ₈ H ₉ NO ₂ [4]	C ₈ H ₉ NO ₃ [6]
Molecular Weight	181.19 g/mol [3]	151.16 g/mol [9]	167.16 g/mol [6]
Appearance	Powder or crystals[2]	Clear colorless liquid[4]	Solid
Predicted logP	~0.8	~-1.26[9]	~-1.1
Key Functional Groups	Ethyl ester, hydroxymethyl, pyridine N	Ethyl ester, pyridine N	Ethyl ester, hydroxyl, pyridine N

The presence of the hydroxyl and hydroxymethyl groups in **Ethyl 5-(hydroxymethyl)nicotinate** and its hydroxy analog increases their polarity compared to the parent Ethyl Nicotinate. This difference is a key factor we will exploit for chromatographic separation.

Comparative Analytical Workflow: A Multi-Technique Approach

The qualification of a reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and potency. The following workflow illustrates the core techniques employed in the comprehensive characterization of **Ethyl 5-(hydroxymethyl)nicotinate**.



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Caption: Workflow for the qualification of a new reference standard batch.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV or Photodiode Array (PDA) detection is the gold standard for determining the purity of non-volatile organic compounds. The choice of a reversed-phase (RP) method is logical for these moderately polar analytes.

Causality Behind Experimental Choices:

- Column: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar compounds.[10]

- Mobile Phase: A gradient of water and acetonitrile (or methanol) provides a robust separation window for the main analyte and any potential impurities, which may have different polarities.
- pH Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous mobile phase is crucial.[\[11\]](#) It protonates the basic nitrogen on the pyridine ring, ensuring a single ionic species and leading to sharp, symmetrical peaks. For Mass-Spec (MS) compatibility, volatile modifiers like formic acid are preferred.[\[11\]](#)

Experimental Protocol: HPLC-PDA Purity Determination

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase:
 - A: 0.1% (v/v) Formic Acid in Water
 - B: 0.1% (v/v) Formic Acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: PDA detection at 260 nm. Peak purity analysis should be performed across the range of 230-350 nm.[\[10\]](#)

- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard and each comparator in 10 mL of a 50:50 mixture of water and acetonitrile to create 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL.
- Injection Volume: 10 μ L.

Comparative HPLC Performance Data

Analyte	Expected Retention Time (min)	Relative Retention Time (RRT)	Peak Purity Angle	Peak Purity Threshold
Ethyl Nicotinate	18.5	1.48	< 1.0	> 1.5
Ethyl 5-(hydroxymethyl)nicotinate	12.5	1.00	< 1.0	> 1.5
Ethyl 5-hydroxynicotinate	10.2	0.82	< 1.0	> 1.5

This data is illustrative and based on the principles of reversed-phase chromatography. Actual results may vary based on the specific system and conditions.

The data clearly shows the separation based on polarity. The least polar compound, Ethyl Nicotinate, has the longest retention time. The introduction of a hydroxyl group (Ethyl 5-hydroxynicotinate) significantly increases polarity, leading to an earlier elution. **Ethyl 5-(hydroxymethyl)nicotinate**, with its hydroxymethyl group, has an intermediate polarity and retention time. This method demonstrates specificity and the ability to resolve these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile degradation products.^[12]

Causality Behind Experimental Choices:

- Inlet: A split/splitless inlet is used. Splitless mode is chosen for trace analysis of impurities, while a split injection is used for analyzing the main component to avoid column and detector saturation.[13]
- Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS), provides excellent separation for a wide range of organic molecules.
- Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS Impurity Analysis

- Instrumentation: GC system with a split/splitless inlet coupled to a single quadrupole mass spectrometer.
- Column: RTX-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless for 1 min.
- MS Parameters:
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Sample Preparation: Prepare a 1 mg/mL solution of the standard in Dichloromethane or Ethyl Acetate.
- Injection Volume: 1 μ L.

Comparative GC-MS Fragmentation Data

Analyte	Molecular Ion (M+)	Key Fragment Ions (m/z)	Rationale
Ethyl 5-(hydroxymethyl)nicotinate	181	152, 136, 106, 78	Loss of -CH ₂ OH, loss of ethoxy radical (-OC ₂ H ₅), McLafferty rearrangement
Ethyl Nicotinate	151	123, 106, 78	Loss of ethoxy radical (-OC ₂ H ₅), loss of carboxyl group, pyridine ring

The fragmentation patterns provide a clear fingerprint for each molecule. The primary standard shows a characteristic loss of the hydroxymethyl group (M-31), which is absent in the Ethyl Nicotinate spectrum. This confirms the identity and can be used to detect impurities lacking this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Causality Behind Experimental Choices:

- Solvent: A deuterated solvent like Chloroform-d (CDCl_3) or DMSO-d₆ is chosen based on the analyte's solubility. The solvent must not contain signals that overlap with the analyte's peaks.[14]
- Internal Standard: Tetramethylsilane (TMS) is added as a reference point (0 ppm) for chemical shifts, ensuring data comparability across different instruments.[14]
- Quantitative NMR (qNMR): For assay purposes, a certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is used. The potency of the reference standard is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.

Experimental Protocol: ^1H NMR Spectroscopy

- Instrumentation: NMR spectrometer operating at 400 MHz or higher.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add TMS as an internal reference.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16 scans.
 - Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative accuracy).
 - Acquisition Time: ~4 seconds.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Comparative Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Ethyl 5-(hydroxymethyl)nicotinate (δ , ppm)	Ethyl Nicotinate (δ , ppm)	Rationale for Shift Differences
H-2 (Pyridine)	~9.1 (s)	~9.2 (s)	The electron-withdrawing ester and ring nitrogen deshield this proton significantly.
H-4 (Pyridine)	~8.3 (t)	~8.3 (dt)	Similar environment, minor difference in coupling due to adjacent proton vs. substituent.
H-6 (Pyridine)	~8.7 (d)	~7.4 (dd)	The H-6 proton in Ethyl Nicotinate is adjacent to a proton (H-5), causing splitting. In the primary standard, it's adjacent to the C-5 substituent.
-CH ₂ -OH	~4.8 (s)	N/A	Characteristic signal for the hydroxymethyl group, absent in the comparator.
-O-CH ₂ -CH ₃	~4.4 (q)	~4.4 (q)	Quartet signal for the ethyl ester methylene group, consistent in both.
-O-CH ₂ -CH ₃	~1.4 (t)	~1.4 (t)	Triplet signal for the ethyl ester methyl group, consistent in both.

Note: This data is predicted based on known chemical shift principles and data from related structures.[\[14\]](#)[\[15\]](#)

This comparative analysis allows for definitive identification. The presence of the singlet at ~4.8 ppm is a unique identifier for the hydroxymethyl group in the primary standard.

Structural Comparison of Analytes

The following diagram visually represents the structural differences between the primary reference standard and its key alternatives, which underpins the variations observed in the analytical data.

Caption: Structural comparison of the primary standard and its analogs.

Conclusion

The qualification and use of **Ethyl 5-(hydroxymethyl)nicotinate** as an analytical reference standard demand a rigorous, multi-technique approach. This guide has demonstrated that through the strategic application of HPLC, GC-MS, and NMR spectroscopy, one can unequivocally confirm the identity, purity, and potency of the standard. By comparing it to logical alternatives like Ethyl Nicotinate and Ethyl 5-hydroxynicotinate, we have highlighted how subtle structural modifications lead to distinct and measurable differences in analytical behavior.

The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to implement these methods in their own laboratories. Adherence to these principles ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development and scientific integrity.

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